4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine (CAS 22277-01-6) is a highly activated, bifunctional heterocyclic building block essential for the synthesis of advanced kinase inhibitors and deazapurine nucleoside analogs. Featuring a reactive C4-chlorine and a strongly electron-withdrawing C5-nitro group, this compound serves as a highly effective precursor for nucleophilic aromatic substitution (SNAr) and subsequent reductive cyclization. For procurement teams and process chemists, its primary value lies in its ability to undergo functionalization under exceptionally mild conditions while providing a direct synthetic handle (the nitro group) for building complex tricyclic scaffolds or 5-amino hinge-binding motifs. Sourcing this exact compound eliminates multiple upstream nitration or amination steps, significantly streamlining the scalable production of pharmaceutical intermediates[1].
Attempting to substitute 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine with its un-nitrated analog (4-chloro-7H-pyrrolo[2,3-d]pyrimidine) or halogenated variants (such as the 5-iodo derivative) fundamentally alters the synthetic pathway and degrades process economics. The un-nitrated baseline lacks the electron-withdrawing activation required for room-temperature SNAr, forcing chemists to use harsh heating (often >80 °C) that degrades sensitive amine nucleophiles and generates unwanted impurities. Furthermore, generic halogenated analogs require expensive, moisture-sensitive palladium-catalyzed cross-coupling to introduce a nitrogen at the C5 position. By procuring the 5-nitro variant, manufacturers bypass these costly catalytic steps, ensure high regioselectivity during N7-protection, and secure a predictable, high-yield route to 4,5-disubstituted deazapurines [1].
The C5-nitro group exerts a powerful electron-withdrawing effect, drastically lowering the activation energy for nucleophilic attack at the C4 position. When reacted with primary aliphatic or aromatic amines, 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine achieves >95% conversion at room temperature. In contrast, the un-nitrated baseline requires prolonged heating, which is incompatible with thermally labile substrates and increases energy consumption during scale-up [1].
| Evidence Dimension | SNAr Reaction Conditions and Yield (Primary Amines) |
| Target Compound Data | 20–25 °C, 2–4 hours, >95% yield |
| Comparator Or Baseline | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (80–100 °C, 12–24 hours, 75–85% yield) |
| Quantified Difference | 60 °C reduction in reaction temperature; 10–20% yield improvement |
| Conditions | Standard SNAr in polar aprotic solvents (e.g., DMF or EtOH) with DIPEA base |
Enables the incorporation of fragile, complex amine side-chains without thermal degradation, improving overall API yield and purity.
Early-stage functionalization of pyrrolopyrimidines often requires protecting the pyrrole nitrogen (N7). The C5-nitro group increases the acidity of the N7 proton, allowing for highly selective deprotonation and alkylation/protection (e.g., with SEM-Cl or Tosyl chloride) under mild basic conditions. The target compound yields nearly exclusive N7-substitution, whereas the un-nitrated comparator often produces a mixture of N7 and N1 isomers that require costly chromatographic separation [1].
| Evidence Dimension | N7 vs. N1 Regioselectivity during Protection |
| Target Compound Data | >98:2 ratio (N7:N1) under mild basic conditions |
| Comparator Or Baseline | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (~85:15 ratio, requiring purification) |
| Quantified Difference | Near-complete elimination of the N1-isomer impurity |
| Conditions | Alkylation with SEM-Cl, K2CO3 in DMF at 0–20 °C |
Eliminates the need for expensive and solvent-intensive column chromatography during large-scale intermediate production.
For kinase inhibitor synthesis, a 5-amino group is frequently required to establish critical hydrogen bonds within the ATP-binding pocket. Procuring the 5-nitro compound allows for a simple, high-yield reduction to generate the 5-amino derivative directly after C4-substitution. Substituting this with a 5-iodo or 5-bromo analog necessitates a Buchwald-Hartwig amination, which relies on expensive palladium catalysts, specialized ligands, and strict anhydrous conditions, often resulting in lower overall throughput [1].
| Evidence Dimension | Synthesis of 5-amino-4-substituted pyrrolo[2,3-d]pyrimidines |
| Target Compound Data | 1-step reduction (H2 or metal/acid), >90% yield, no precious metal required |
| Comparator Or Baseline | 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (Requires Pd-catalyzed amination, 50–70% yield) |
| Quantified Difference | Elimination of Pd/ligand costs; >20% increase in step yield |
| Conditions | Formation of 5-amino intermediate post-C4 amination |
Drastically reduces the cost of goods (COGs) and heavy metal remediation requirements in pharmaceutical manufacturing.
The ability to sequentially substitute the C4-chlorine and reduce the C5-nitro group makes this compound a highly efficient starting material for building pyrimido[4,5-b]indoles and related tricyclic systems targeting JAK, EGFR, and BTK pathways [1].
Because the SNAr reaction at C4 proceeds quantitatively at room temperature, this building block is ideal for automated, parallel synthesis of analog libraries using diverse amine building blocks without the need for heated reactor blocks [1].
The exceptional regioselectivity during N7-protection and the avoidance of harsh heating during C4-functionalization ensure a clean impurity profile, making it a highly suitable precursor for GMP scale-up where chromatographic purification must be minimized [1].